molecular formula C6H8F2N2 B13714506 2-(Difluoromethyl)-1-ethyl-1H-imidazole

2-(Difluoromethyl)-1-ethyl-1H-imidazole

Cat. No.: B13714506
M. Wt: 146.14 g/mol
InChI Key: UPEBKEWIIPRWSW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-ethyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and an ethyl group (-C2H5) attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-ethyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazoles using difluoromethylation reagents. For instance, the reaction of imidazole with difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, can facilitate the transfer of the difluoromethyl group to the imidazole ring under controlled conditions. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl imidazole oxides, while substitution reactions can produce a variety of difluoromethyl-substituted imidazoles .

Scientific Research Applications

2-(Difluoromethyl)-1-ethyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • 2,2,2-Trifluoroethyl difluoromethyl ether
  • Difluoromethyl nitrile oxide

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1-ethyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H8F2N2

Molecular Weight

146.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-ethylimidazole

InChI

InChI=1S/C6H8F2N2/c1-2-10-4-3-9-6(10)5(7)8/h3-5H,2H2,1H3

InChI Key

UPEBKEWIIPRWSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(F)F

Origin of Product

United States

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